5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, an oxadiazole ring, and methoxy and propan-2-yloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methoxy and propan-2-yloxy groups are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex ring structures.
Acetylacetone: Another versatile building block with simpler structure.
Diketene: Used in industrial synthesis but differs significantly in reactivity and applications.
Uniqueness
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of thiazole and oxadiazole rings, which confer distinct chemical properties and potential for diverse applications .
Properties
Molecular Formula |
C22H21N3O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H21N3O3S/c1-14(2)27-18-10-6-16(7-11-18)22-24-20(28-25-22)12-21-23-19(13-29-21)15-4-8-17(26-3)9-5-15/h4-11,13-14H,12H2,1-3H3 |
InChI Key |
HVFIZIKTQDBBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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